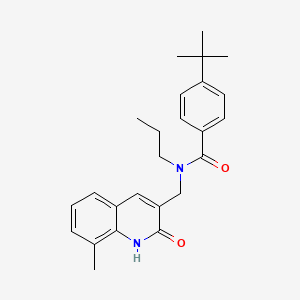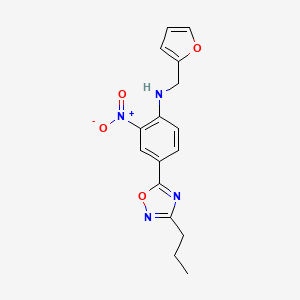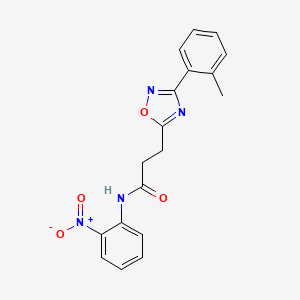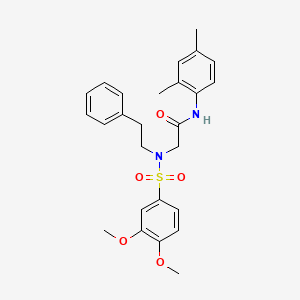
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2,4-dimethylphenyl)acetamide, also known as DASPA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. DASPA belongs to the class of sulfonamide compounds and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2,4-dimethylphenyl)acetamide is not fully understood. However, studies have suggested that this compound may exert its anticancer and antiviral activities by inhibiting the activity of enzymes involved in DNA replication and RNA transcription. This compound may also inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to inhibit the replication of HIV-1 and hepatitis C virus by inhibiting the activity of viral enzymes. Additionally, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2,4-dimethylphenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also readily available from commercial sources. However, this compound has some limitations, including its potential toxicity and lack of selectivity towards cancer cells.
Future Directions
There are several future directions for the study of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2,4-dimethylphenyl)acetamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and viral infections. Another direction is to study the mechanism of action of this compound in more detail, including its interactions with target enzymes and proteins. Additionally, future studies could focus on developing more selective analogs of this compound with reduced toxicity and improved efficacy.
Synthesis Methods
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2,4-dimethylphenyl)acetamide has been synthesized through various methods, including the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 2,4-dimethylbenzenesulfonyl chloride, followed by the reaction with N-(2,4-dimethylphenyl)acetamide. Another method involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 2,4-dimethylbenzenesulfonyl isocyanate, followed by the reaction with N-(2,4-dimethylphenyl)acetamide. Both methods have been reported to yield this compound with high purity.
Scientific Research Applications
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2,4-dimethylphenyl)acetamide has been studied for its potential therapeutic properties, including its anti-inflammatory, anticancer, and antiviral activities. This compound has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to have antiviral activity against HIV-1 and hepatitis C virus. Additionally, this compound has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-19-10-12-23(20(2)16-19)27-26(29)18-28(15-14-21-8-6-5-7-9-21)34(30,31)22-11-13-24(32-3)25(17-22)33-4/h5-13,16-17H,14-15,18H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXZJDWSAJIMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
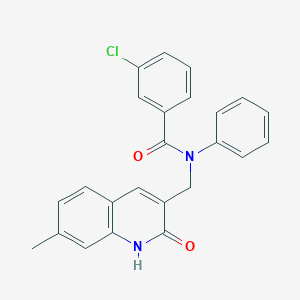
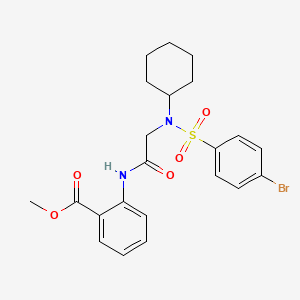


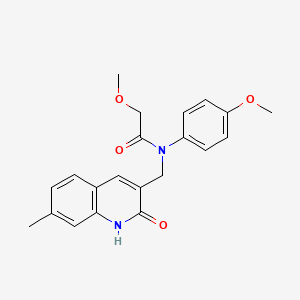
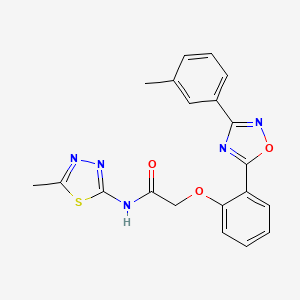
![ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7709011.png)
